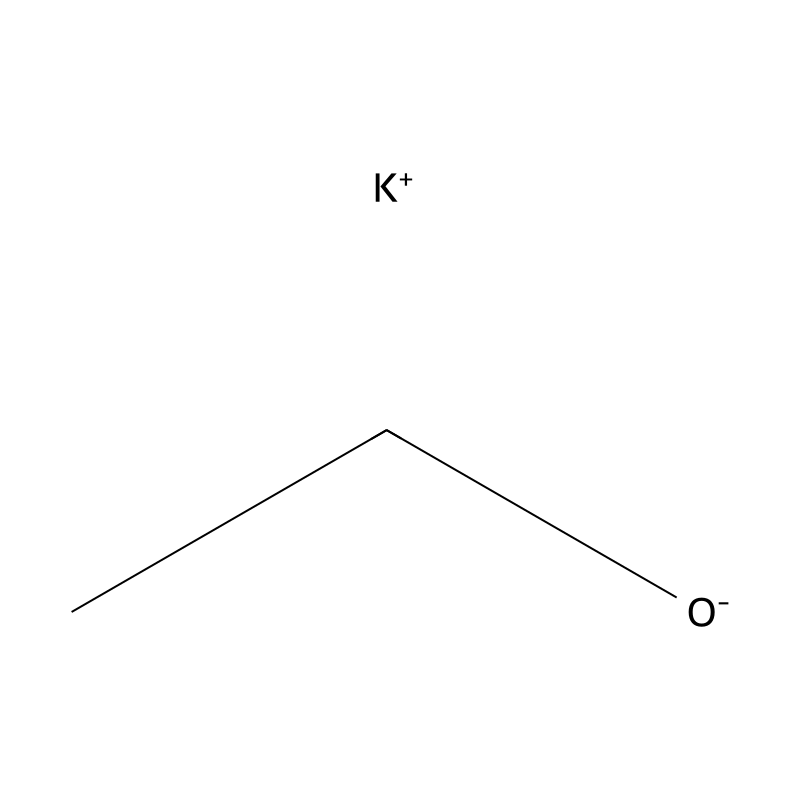

Potassium ethoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Transesterification for Biodiesel Production

One of the most prominent research applications of potassium ethoxide is in the production of biodiesel. Biodiesel is a renewable fuel derived from vegetable oils or animal fats. Potassium ethoxide acts as a catalyst in the transesterification reaction, where triglycerides (fats) from the oil react with ethanol to produce biodiesel (fatty acid ethyl esters) and glycerol as a byproduct [1]. This process offers an eco-friendly alternative to fossil fuels.

[1] A Simple and Fast Method for the Production and Characterization of Methylic and Ethylic Biodiesels from Tucum Oil via an Alkaline Route: [National Institutes of Health (.gov)]

Synthesis of Organic Compounds

Potassium ethoxide's strong base character makes it useful for various organic compound syntheses. Here are some examples:

Malonic Ester Synthesis

Potassium ethoxide is a suitable base for the malonic ester synthesis, a classical method for synthesizing carboxylic acids with various functionalities [2].

C-arylation Reactions

Research explores using potassium ethoxide to promote arylation reactions, introducing aromatic rings (aryl groups) to organic molecules, particularly for unactivated arenes (aromatic compounds with low reactivity) [3].

[2] Organic Chemistry Portal [3] ScienceDirect: Recent advances in C–H arylation reactions

Other Research Applications

Beyond organic synthesis, potassium ethoxide finds applications in other research areas:

Preparation of Materials

Studies investigate using potassium ethoxide as a precursor for synthesizing thin films of certain materials with potential applications in electronics (e.g., sodium potassium niobate) [4].

Wastewater Treatment

Potassium ethoxide's reactivity makes it a potential candidate for wastewater treatment processes, such as neutralization of acidic components [5].

[4] ScienceDirect: Preparation of Nanocrystalline (Na0.5K0.5) NbO3 Powders by a Hydrothermal Method

Potassium ethoxide, also known as potassium ethanolate, is an organic compound with the molecular formula and a molecular weight of 84.16 g/mol. It appears as an off-white or yellow powder and is classified as a strong base due to the presence of the ethoxide ion, which is the conjugate base of ethanol. Potassium ethoxide is highly reactive, particularly with water, leading to hydrolysis that produces ethanol and potassium hydroxide . This compound is typically stored in anhydrous conditions to prevent unwanted reactions with moisture from the air .

Potassium ethoxide is a strong base and can cause severe burns upon contact with skin or eyes. It is also highly reactive with water, releasing flammable hydrogen gas. When handling potassium ethoxide, proper personal protective equipment (PPE) like gloves, goggles, and a fume hood are essential [].

Additional Safety Information:

- Oxidation: Potassium ethoxide can be oxidized to form derivatives of the compound.

- Reduction: It acts as a reducing agent, particularly in reducing ketones and enones to alcohols.

- Nucleophilic Substitution: The ethoxide ion can engage in nucleophilic substitution reactions, where it acts as a nucleophile.

Common reagents and conditions for these reactions include:

- Oxidation: Hydrogen peroxide or molecular oxygen can be used as oxidizing agents.

- Reduction: Hydride donors in aprotic solvents are typical for reduction processes.

- Substitution: Polar aprotic solvents like dimethyl sulfoxide are often employed .

Potassium ethoxide exhibits notable biochemical activity due to its role as a strong base. It can catalyze transesterification reactions, which are essential in producing biodiesel from triglycerides. The compound interacts with acidic protons in various substrates, facilitating processes such as polymerization . Its corrosive nature necessitates careful handling, as it can cause severe skin burns and eye damage upon contact .

Potassium ethoxide can be synthesized through several methods:

- Direct Reaction with Potassium Metal:

- Ethanol reacts with potassium metal under anhydrous conditions:

This reaction is highly exothermic and must be conducted under inert atmospheres to prevent side reactions . - Reaction of Potassium Hydroxide with Ethanol:

Potassium ethoxide has several important applications:

- Catalyst in Transesterification: It is widely used as a catalyst for transesterification reactions, particularly in biodiesel production.

- Organic Synthesis: The compound serves as a strong base in various organic synthesis processes, including malonic ester synthesis and other nucleophilic substitutions.

- Research

Studies have shown that potassium ethoxide can promote selective chemical transformations. For instance, it has been employed in chemoselective direct C–H arylation reactions when used alongside phenanthroline catalysts. This indicates its potential role in drug discovery and organic synthesis methodologies . Additionally, its interactions with moisture highlight the importance of controlling environmental conditions during its use.

Potassium ethoxide shares similarities with several other alkoxides but possesses unique characteristics that distinguish it:

| Compound | Molecular Formula | Properties | Unique Features |

|---|---|---|---|

| Sodium Ethoxide | C₂H₅NaO | Strong base; less reactive than potassium variant | More stable in moist environments |

| Potassium Tert-butoxide | C₄H₉KO | Strong base; sterically hindered | Used extensively in sterically demanding reactions |

| Lithium Ethoxide | C₂H₅LiO | Strong base; more reactive than sodium variant | Higher reactivity allows for different applications |

Potassium ethoxide is particularly noted for its effectiveness in promoting transesterification reactions without leading to ester scrambling, making it advantageous over sodium ethoxide in certain synthetic pathways .

Direct Synthesis from Metallic Potassium

The most straightforward laboratory synthesis of potassium ethoxide involves the direct reaction of metallic potassium with anhydrous ethanol under strictly controlled conditions. This method produces high-purity potassium ethoxide with excellent reproducibility . The reaction proceeds according to the following equation:

$$ 2\text{C}2\text{H}5\text{OH} + 2\text{K} \rightarrow 2\text{C}2\text{H}5\text{OK} + \text{H}_2 $$

The reaction is highly exothermic and must be conducted under an inert atmosphere to prevent unwanted side reactions . Laboratory protocols typically involve the controlled addition of small pieces of metallic potassium to anhydrous ethanol in a round-bottom flask equipped with appropriate safety measures. The reaction generates hydrogen gas, which necessitates proper ventilation and gas collection systems [2].

Temperature control is critical during this synthesis, as excessive heat can lead to decomposition or violent reactions. The optimal reaction temperature range is typically maintained between 20-40°C through external cooling or controlled addition rates . The synthesis is complete when all metallic potassium has been consumed, evidenced by the cessation of hydrogen evolution.

Potassium Hydroxide-Based Synthesis with Dehydrating Agents

An alternative laboratory approach utilizes potassium hydroxide and ethanol in the presence of dehydrating agents. This method offers improved safety compared to direct metallic potassium synthesis while maintaining reasonable yields [3]. The equilibrium reaction can be represented as:

$$ \text{C}2\text{H}5\text{OH} + \text{KOH} \rightleftharpoons \text{C}2\text{H}5\text{OK} + \text{H}_2\text{O} $$

The presence of dehydrating agents such as calcium oxide, magnesium sulfate, or molecular sieves drives the equilibrium toward product formation by removing water [4]. Dean-Stark apparatus configurations have been successfully employed to facilitate continuous water removal during the reaction [3].

A typical protocol involves dissolving potassium hydroxide in anhydrous ethanol under reflux conditions with hexane as an azeotropic carrier. The reaction mixture is heated with continuous water removal using a Dean-Stark trap until no further water evolution is observed [3]. This approach typically requires 3-4 hours of reflux at elevated temperatures.

Carbonate Exchange Method

Recent laboratory investigations have explored the use of potassium carbonate as an alternative starting material. This method involves the displacement reaction between potassium carbonate and magnesium ethoxide, generated in situ from magnesium metal and ethanol [3]. The approach offers enhanced safety profiles while maintaining acceptable conversion rates.

The magnesium ethoxide intermediate is prepared by dissolving metallic magnesium in refluxing ethanol with iodine as an activator. Subsequently, potassium carbonate is added to effect the double displacement reaction, yielding potassium ethoxide and magnesium carbonate as products [3].

Industrial Manufacturing Processes

Large-Scale Potassium Hydroxide Process

Industrial production of potassium ethoxide predominantly employs the potassium hydroxide-ethanol reaction under controlled conditions optimized for commercial-scale operations . This method ensures high yield and purity suitable for large-scale applications while maintaining cost-effectiveness.

The industrial process typically involves continuous feed systems where concentrated potassium hydroxide solutions are metered into ethanol reactors equipped with efficient water removal systems . Modern manufacturing facilities employ multi-stage distillation columns and vapor-phase water separation to achieve the necessary anhydrous conditions.

Temperature control in industrial reactors is maintained through sophisticated heat exchange systems that manage the exothermic nature of the reaction. Typical operating temperatures range from 60-80°C with pressure control to optimize reaction kinetics and product quality [5].

Membrane Cell Electrolysis Route

Advanced industrial facilities have developed processes utilizing potassium hydroxide produced via membrane cell electrolysis of potassium chloride brine. This integrated approach provides high-purity potassium hydroxide with minimal water content, facilitating more efficient ethoxide production [6].

The membrane electrolysis process yields potassium hydroxide solutions with water content typically below 0.5%, significantly reducing the dehydration requirements in subsequent ethoxide synthesis steps. This integration improves overall process economics and product consistency [7].

Continuous Production Systems

Modern industrial potassium ethoxide production employs continuous process configurations with automated feed control and product recovery systems. These systems incorporate real-time monitoring of reaction parameters including temperature, pressure, and water content to maintain optimal production conditions [8].

Continuous systems typically achieve production rates exceeding 1000 kg per hour with product purities above 95%. The integration of advanced process control systems ensures consistent quality while minimizing waste generation and energy consumption [6].

Purification and Quality Control Techniques

Distillation and Crystallization Methods

Purification of potassium ethoxide from crude reaction mixtures typically involves distillation under reduced pressure to remove excess ethanol and other volatile impurities . The distillation process must be carefully controlled due to the thermal sensitivity of potassium ethoxide, which decomposes at temperatures above 250°C [9].

Following distillation, crystallization from anhydrous solvents such as diethyl ether or hexane yields high-purity solid potassium ethoxide. The crystallization process requires strict exclusion of moisture to prevent hydrolysis and decomposition [10]. Industrial crystallization systems employ inert atmosphere controls and moisture-monitoring systems to maintain product integrity.

Analytical Quality Control Methods

Quality control of potassium ethoxide involves multiple analytical techniques to assess purity, water content, and decomposition products. Fourier Transform Infrared spectroscopy provides rapid identification of hydroxyl impurities and confirms the absence of residual starting materials .

Karl Fischer titration serves as the primary method for water content determination, with industrial specifications typically requiring water levels below 0.1% for high-grade products [10]. This technique provides precise moisture quantification essential for applications requiring anhydrous conditions.

Total alkalinity measurements through acid-base titration determine the effective potassium ethoxide content, with commercial products typically achieving purities exceeding 97% [10]. The titration method employs standardized hydrochloric acid solutions with appropriate indicators to quantify total basic species.

Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation and purity assessment of potassium ethoxide products. Proton NMR analysis in deuterated solvents reveals characteristic ethyl group signals and confirms the absence of impurities [11].

Potassium-39 NMR spectroscopy, while challenging due to quadrupolar effects, offers direct assessment of the potassium environment and coordination state in the ethoxide structure [12]. This technique provides valuable information about product crystallinity and structural integrity.

Industrial Quality Specifications

Commercial potassium ethoxide typically meets stringent quality specifications including effective product content above 97%, combined potassium hydroxide and carbonate content below 1.5%, and total alkalinity exceeding 99% [10]. These specifications ensure consistent performance in downstream applications.

Physical property verification includes determination of bulk density (typically 0.65 g/cm³), tamped density (0.80 g/cm³), and particle size distribution for powder formulations [10]. These parameters affect handling characteristics and dissolution behavior in applications.

| Parameter | Specification | Method |

|---|---|---|

| Effective Product Content | ≥97% | Calculation method [10] |

| KOH + K₂CO₃ Content | ≤1.5% | Karl Fischer titration [10] |

| Total Alkalinity | ≥99% | Acid-base titration [10] |

| Water Content | ≤0.1% | Karl Fischer method [10] |

| Bulk Density | 0.65 g/cm³ | DIN 53466 [10] |

| Decomposition Temperature | 250°C | Thermal analysis [9] |

Thermal Decomposition Behavior

Potassium ethoxide exhibits distinct thermal decomposition characteristics that are fundamentally important for its handling and application. The compound demonstrates a decomposition temperature of 250°C [1] [2], which coincides with its melting point, indicating that thermal degradation occurs concurrently with phase transition. This thermal behavior is characteristic of alkali metal alkoxides, where the ionic nature of the metal-oxygen bond influences the decomposition pathway.

The thermal decomposition of potassium ethoxide follows a mechanism analogous to other alkali metal alkoxides, as demonstrated in comparative studies with sodium methoxide and sodium ethoxide [3] [4]. Research on sodium ethoxide thermal decomposition reveals that the process initiates above 573 K (300°C) and produces a mixture of saturated and unsaturated hydrocarbons as evolved gases, with the decomposition residue comprising sodium carbonate, sodium hydroxide, and amorphous carbon [3]. Similar decomposition pathways are expected for potassium ethoxide, where the activation energy for thermal decomposition is anticipated to be in the range of 150-190 kJ/mol based on comparative alkoxide studies [3].

Under controlled atmospheric conditions, potassium ethoxide exhibits auto-ignition temperatures ranging from 50-60°C in moist air [2], significantly lower than the thermal decomposition temperature. This low auto-ignition temperature is attributed to the highly exothermic reaction with atmospheric moisture, which generates sufficient heat to initiate combustion of organic vapors. The standard molar enthalpy of formation for potassium ethoxide has been determined as -410 kJ/mol for the solid phase [1], indicating substantial thermodynamic stability in the absence of moisture.

Table 1: Thermal Decomposition Properties of Potassium Ethoxide

| Property | Value | Reference |

|---|---|---|

| Decomposition Temperature | 250°C | Multiple sources [1] [2] |

| Auto-ignition Temperature (moist air) | 50-60°C | Gelest MSDS [2] |

| Melting Point | 250°C (decomposes) | Multiple sources [1] [5] |

| Standard Enthalpy of Formation (ΔfH°) | -410 kJ/mol (solid) | Chemister database [1] |

| Thermal Stability Range | Stable under nitrogen/argon | Multiple sources [2] [6] |

The thermal stability of potassium ethoxide is significantly enhanced under inert atmospheric conditions. Stability is maintained under nitrogen or argon atmospheres in sealed containers [2], enabling safe storage and handling when moisture is excluded. Thermogravimetric analysis studies on related alkali metal compounds suggest that the decomposition kinetics follow contracting area models with apparent activation energies in the range of 120-150 kJ/mol [7].

Solubility and Phase Behavior in Organic Media

Potassium ethoxide demonstrates distinctive solubility characteristics that are primarily governed by the polar nature of the potassium-oxygen ionic bond and the compatibility with various organic solvents. The compound exhibits high solubility in ethanol and other polar organic solvents [8] [5] [9], making ethanol the preferred medium for both synthesis and application.

In alcoholic media, potassium ethoxide forms homogeneous solutions with densities of approximately 0.894 g/mL at 25°C [10] for ethanol-based solutions. Commercial formulations typically contain 15-24% w/v potassium ethoxide in ethanol [9] [10], representing the practical upper limit for stable solution concentration. The refractive index of these solutions is n₂₀/D = 1.39 [10], indicating the optical properties of the solvated ionic species.

The solubility pattern of potassium ethoxide follows the general principle that polar solvents provide superior dissolution compared to non-polar media [8] [11]. Ethanol serves as the optimal solvent due to its ability to stabilize the dissociated potassium cation through solvation while maintaining compatibility with the ethoxide anion. Diethyl ether also provides good solubility [5], making it suitable for specific synthetic applications where alcoholic media are undesirable.

Table 2: Solubility and Phase Behavior in Organic Media

| Solvent/Medium | Solubility/Behavior | Comments |

|---|---|---|

| Ethanol | Highly soluble | Primary dissolution medium [5] [9] |

| Diethyl ether | Soluble | Alternative organic solvent [5] |

| Water | Reacts violently | Hydrolysis reaction [12] [13] |

| Polar solvents | Highly soluble | General trend [8] [11] |

| Non-polar solvents | Less soluble | Lower solubility due to polarity [8] |

| Organic alcohols | Highly soluble | Compatible alcoholic media [14] |

Phase behavior studies indicate that potassium ethoxide solutions exhibit Newtonian flow characteristics with viscosities dependent on concentration and temperature. The compound readily undergoes transesterification reactions in alcoholic media [14] [9], where the equilibrium position is influenced by the alcohol:alkoxide ratio and the presence of water. These phase equilibria are critical for applications in biodiesel synthesis and other catalytic processes.

Solution stability is enhanced through the elimination of moisture and maintenance of anhydrous conditions [14] [15]. Water content as low as 0.1% can initiate hydrolysis reactions that alter solution composition and catalytic activity. The preparation of concentrated solutions requires careful water removal through azeotropic distillation or the use of anhydrous starting materials [14].

Hygroscopicity and Atmospheric Reactivity

Potassium ethoxide exhibits pronounced hygroscopic behavior with rapid moisture absorption from atmospheric sources [8] [16] [17]. This hygroscopicity is a defining characteristic that significantly influences storage requirements, handling procedures, and practical applications. The compound's sensitivity to atmospheric moisture results in immediate hydrolysis reactions [2] [12] that compromise both chemical integrity and catalytic functionality.

The primary atmospheric reactivity involves the rapid hydrolysis reaction with water vapor, proceeding according to the stoichiometry: C₂H₅OK + H₂O → C₂H₅OH + KOH [12] [16]. This reaction is highly exothermic and proceeds with vigorous gas evolution [2] [17], generating sufficient heat to potentially initiate auto-ignition under certain conditions. The hydrolysis kinetics are exceptionally fast, with complete conversion occurring within minutes of exposure to atmospheric moisture.

Carbon dioxide reactivity represents an additional atmospheric concern, where potassium ethoxide undergoes carbonation reactions leading to the formation of potassium carbonate and organic degradation products [18]. Studies on sodium alkoxide degradation in air demonstrate that CO₂ serves as a critical reactant in the atmospheric decomposition process [18], with similar mechanisms expected for potassium ethoxide.

Table 3: Hygroscopic and Atmospheric Reactivity Properties

| Environmental Factor | Reaction/Effect | Rate/Severity |

|---|---|---|

| Moisture/Water vapor | Rapid hydrolysis → KOH + ethanol | Very rapid [2] [12] |

| Carbon dioxide | Carbonation reactions | Moderate [18] |

| Atmospheric oxygen | Oxidation susceptible | Moderate [2] |

| Temperature | Enhanced reactivity at elevated temperatures | Temperature dependent [2] |

| Storage conditions | Requires inert atmosphere | Critical for stability [2] [6] |

The kinetics of atmospheric degradation are significantly influenced by temperature, humidity, and air circulation [17]. Degradation rates increase exponentially with relative humidity, with measurable decomposition occurring at humidity levels as low as 10-15%. Temperature elevation accelerates all atmospheric reactions, with the decomposition rate approximately doubling for each 10°C increase above ambient temperature.

Effective storage protocols require inert atmosphere maintenance [2] [6] using nitrogen or argon purging systems. Commercial storage typically employs sealed containers with desiccant systems [19] and nitrogen blanketing to prevent moisture ingress. The decomposition products include potassium hydroxide, ethanol, and caustic organic vapors [2] [17], necessitating appropriate ventilation and containment measures.

Quantitative studies on related alkoxide systems indicate that moisture absorption follows first-order kinetics with rate constants dependent on surface area, temperature, and vapor pressure gradients [20] [21]. The activation energy for moisture-induced degradation is typically in the range of 20-40 kJ/mol, indicating a relatively low energy barrier for the hydrolysis process.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H251 (97.67%): Self-heating;

may catch fire [Danger Self-heating substances and mixtures];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (48.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.